2-Phenylethanol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

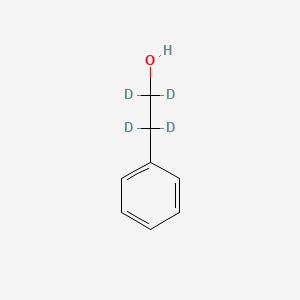

1,1,2,2-tetradeuterio-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylethanol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol-d4 is the deuterium-labeled form of 2-phenylethanol, a volatile organic compound with a characteristic rose-like odor. In scientific research, particularly in analytical and metabolic studies, the incorporation of deuterium atoms into a molecule serves as a powerful tool. The increased mass of deuterium allows for the differentiation of the labeled compound from its endogenous, non-labeled counterpart by mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in analytical methodologies, and its role in metabolic research.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and as a tracer in metabolic studies.[1] Its physical and chemical properties are very similar to those of the non-deuterated 2-phenylethanol, but with a higher molecular weight due to the four deuterium atoms.

| Property | Value |

| Chemical Formula | C₈H₆D₄O |

| Molecular Weight | 126.19 g/mol |

| CAS Number | 107473-33-6 |

| Appearance | Colorless liquid |

| Odor | Floral, rose-like |

| Synonyms | Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4 |

Synthesis of this compound

The synthesis of this compound is not as commonly detailed in readily available literature as its non-deuterated counterpart. However, a plausible and effective method involves the reduction of a deuterated precursor, such as phenylacetic acid-d5. This approach ensures the specific placement of deuterium atoms on the ethyl chain.

Experimental Protocol: Synthesis of this compound via Reduction of Phenylacetic acid-d5

This protocol is a generalized representation based on common organic chemistry reduction methods. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available reagents.

Materials:

-

Phenylacetic acid-d5

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Acetone

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A solution of phenylacetic acid-d5 in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C (ice bath).

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, sequential addition of water, followed by a dilute solution of hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Logical Relationship of the Synthesis Pathway

Caption: Synthesis of this compound from a deuterated precursor.

Applications in Quantitative Analysis

This compound is an ideal internal standard for the quantification of 2-phenylethanol in various matrices, including fermented beverages, food products, and biological samples.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise measurements.

Experimental Protocol: Quantification of 2-Phenylethanol in a Fermented Beverage using GC-MS with this compound as an Internal Standard

This protocol provides a general workflow for the analysis of 2-phenylethanol in a liquid matrix.

Materials:

-

Fermented beverage sample (e.g., wine, beer)

-

2-Phenylethanol analytical standard

-

This compound internal standard solution of a known concentration

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

GC vials and inserts

Procedure:

-

Sample Preparation:

-

To 1 mL of the beverage sample in a centrifuge tube, add a known amount of the this compound internal standard solution.

-

Add 1 mL of dichloromethane and vortex for 1 minute to extract the analytes.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

-

-

Calibration Standards: Prepare a series of calibration standards by spiking a matrix similar to the sample (or a model solution) with known concentrations of 2-phenylethanol and a constant concentration of this compound.

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor characteristic ions for both 2-phenylethanol and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas of the target analyte (2-phenylethanol) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 2-phenylethanol in the sample by interpolating its peak area ratio on the calibration curve.

-

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Role in Metabolic Research

2-Phenylethanol is a product of the metabolism of phenylalanine in various organisms, including yeast and plants. The two primary metabolic pathways involved are the Ehrlich pathway and the Shikimate pathway.[2] this compound can be used as a tracer to study the flux through these pathways and to investigate the biotransformation of phenylalanine.

Signaling Pathways in 2-Phenylethanol Metabolism

The Ehrlich pathway is the main route for the conversion of L-phenylalanine to 2-phenylethanol in yeast. It involves a transamination, a decarboxylation, and a reduction step. The Shikimate pathway is a de novo synthesis route that starts from central carbon metabolites.

Ehrlich Pathway for 2-Phenylethanol Production

Caption: The Ehrlich pathway for the metabolism of L-phenylalanine.

Shikimate Pathway Leading to Phenylalanine

Caption: The Shikimate pathway for the de novo synthesis of phenylalanine.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses of 2-phenylethanol in complex matrices. Furthermore, its application as a stable isotope tracer provides valuable insights into the metabolic pathways of aromatic amino acids. The detailed protocols and pathway diagrams in this guide offer a solid foundation for the effective utilization of this compound in a variety of research applications.

References

A Technical Guide to the Chemical Properties and Applications of 2-Phenylethanol-d4

Introduction

2-Phenylethanol-d4 is the deuterium-labeled isotopologue of 2-phenylethanol, an aromatic alcohol known for its pleasant floral scent.[1][2][3] Found naturally in a variety of plants and essential oils, 2-phenylethanol and its derivatives are widely used in the cosmetic, food, and pharmaceutical industries.[4][5] The deuterated form, this compound, serves a critical role in research and development, particularly for its application as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1]

The incorporation of stable heavy isotopes like deuterium into drug molecules has become a significant tool in the drug development process.[1][2] Deuteration can alter the pharmacokinetic and metabolic profiles of pharmaceuticals, a phenomenon known as the kinetic isotope effect.[2] This guide provides an in-depth overview of the chemical properties, applications, relevant experimental protocols, and metabolic pathways associated with this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The physical properties are largely based on its non-deuterated counterpart, 2-phenylethanol, as they are expected to be very similar.

| Property | Value | Source(s) |

| IUPAC Name | 2-phenylethan-1,1,2,2-d4-ol | [2] |

| Synonyms | Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4 | [1] |

| CAS Number | 107473-33-6 | [1][6] |

| Molecular Formula | C₈H₆D₄O | [2] |

| Molecular Weight | 126.19 g/mol | [6] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Pleasant floral, rose-like | [1][3][7] |

| Melting Point | -27 °C / -16.6 °F | [8][9] |

| Boiling Point | 219 - 221 °C / 426 - 430 °F | [8][10] |

| Density | ~1.02 g/mL at 20 °C | [9] |

| Solubility | Slightly soluble in water; miscible with most organic solvents. | [7] |

| Partition Coefficient (log P) | 1.4 | [6] |

| Topological Polar Surface Area | 20.2 Ų | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. While specific datasets are proprietary, the expected spectral characteristics are as follows:

| Technique | Expected Characteristics |

| ¹H NMR | The proton signals corresponding to the ethyl group (-CH₂-CH₂-) in standard 2-phenylethanol will be absent due to the deuterium substitution at these four positions. Aromatic proton signals will remain. |

| ¹³C NMR | Carbon signals for the deuterated positions (C1 and C2 of the ethyl group) will appear as multiplets (typically triplets) due to C-D coupling and will have a lower intensity compared to the non-deuterated analogue. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) will be observed at m/z 126, which is 4 mass units higher than that of the non-deuterated 2-phenylethanol (m/z 122). This mass shift is the basis for its use as an internal standard. |

| Infrared (IR) Spectroscopy | C-D stretching vibrations will appear at a lower frequency (approx. 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (approx. 2850-3000 cm⁻¹) of the non-deuterated compound. |

Applications in Research and Development

The primary utility of this compound lies in its application as a stable isotope-labeled internal standard.

1. Quantitative Analysis: In analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is used as an internal standard.[1] It co-elutes with the non-deuterated analyte but is distinguished by its higher mass. This allows for precise quantification by correcting for variations in sample preparation and instrument response.

2. Pharmacokinetic and Metabolic Studies: As a tracer, this compound is invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of 2-phenylethanol or structurally similar drugs.[1][2] The deuterium label allows researchers to track the compound and its metabolites in vivo.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:107473-33-6 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [Advances in synthesis of 2-phenylethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotechnological 2-Phenylethanol Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenylethan-1,1,2,2-D4-OL | C8H10O | CID 59152754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the Physical Characteristics of 2-Phenylethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Phenylethanol-d4 (Phenylethyl alcohol-d4), a deuterated isotopologue of 2-phenylethanol. This document is intended for use by professionals in research, quality control, and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analyses.

Introduction

This compound is the deuterium-labeled version of 2-Phenylethanol, an aromatic alcohol with a characteristic rose-like odor. In this compound, four hydrogen atoms on the ethyl chain have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.[1][2] By adding a known quantity of this compound to a sample, variations during sample preparation and analysis can be accurately corrected, leading to more precise and reliable quantification of the target analyte, 2-phenylethanol.[1]

Physical and Chemical Properties

While specific experimental data for the physical properties of this compound are not extensively published, they are expected to be very similar to those of the non-deuterated form, 2-Phenylethanol. The primary difference lies in the molecular weight due to the presence of deuterium atoms. The following tables summarize the key physical data.

Table 1: Core Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-phenylethan-1,1,2,2-d4-ol | |

| Synonyms | Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4 | |

| CAS Number | 107473-33-6 | |

| Chemical Formula | C₈H₆D₄O | [3] |

| Molecular Weight | 126.19 g/mol | |

| Appearance | Colorless liquid | [3] |

| Odor | Pleasant floral odor | [3] |

Table 2: Comparative Physical Properties of 2-Phenylethanol (Non-deuterated)

The following data for standard 2-Phenylethanol (CAS: 60-12-8) serve as a reliable reference for its deuterated analogue.

| Property | Value | Conditions | Reference |

| Molecular Weight | 122.17 g/mol | [4][5] | |

| Melting Point | -27 °C (-16.6 °F) | [4][6] | |

| Boiling Point | 219-221 °C (426-430 °F) | at 750 mmHg | [4][6] |

| Density | 1.020 g/mL | at 20 °C | [4][6] |

| Refractive Index | 1.531 - 1.534 | at 20 °C (n20/D) | [4][5][6] |

Experimental Protocols for Physical Characterization

The following are detailed methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point determination.

Apparatus:

-

Melting point apparatus or Thiele tube

-

Small test tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Heating medium (silicone oil or water bath)

Procedure:

-

Add a small amount (a few milliliters) of this compound to the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the heating bath.

-

Heat the bath slowly, at a rate of approximately 2-3°C per minute as the expected boiling point is approached.

-

Observe the capillary tube. As the liquid heats, air will be expelled from the capillary.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

-

To confirm, turn off the heat. The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is the precise boiling point.[7] Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, known volume used for precise density measurements.[8]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary in the stopper.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully wipe any liquid from the exterior, and weigh it. Record this mass (m₂).

-

The mass of the liquid is calculated as (m = m₂ - m₁).

-

The density (ρ) is calculated using the formula: ρ = m / V , where V is the known volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.[9]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Lint-free lens tissue

-

Solvent (e.g., acetone or ethanol) for cleaning

Procedure:

-

Turn on the refractometer and the constant temperature circulator, setting it to the desired temperature (typically 20°C).

-

Open the prism assembly of the refractometer. Using a clean, lint-free tissue and a suitable solvent, gently clean the surfaces of both the upper and lower prisms. Allow the solvent to evaporate completely.

-

Using a clean dropper, place a few drops of this compound onto the surface of the lower prism. Use enough sample to cover the entire prism surface.

-

Close the prism assembly securely.

-

Adjust the light source and mirror to achieve optimal illumination of the field of view through the eyepiece.

-

Turn the coarse adjustment knob until the light and dark fields become visible in the eyepiece.

-

Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus, exactly on the crosshairs.

-

If a colored band is visible, adjust the dispersion correction knob until the dividing line is sharp and achromatic (black and white).

-

Press the read button or look at the scale to obtain the refractive index value.[10] Record the value along with the measurement temperature.

Application Workflow: Use as an Internal Standard in LC-MS

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of 2-phenylethanol in complex matrices such as biological fluids or environmental samples. The workflow ensures that any sample loss or variation in instrument response is accounted for.[2][11]

Caption: Workflow for quantitative analysis using a deuterated internal standard (IS).

References

- 1. benchchem.com [benchchem.com]

- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 3. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Phenylethanol = 99.0 GC 60-12-8 [sigmaaldrich.com]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. mt.com [mt.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

2-Phenylethanol-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Phenylethanol-d4, a deuterated analog of 2-phenylethanol. This document details its identification, chemical and physical properties, synthesis methodologies, and applications, with a focus on its use in research and development. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Compound Identification and Properties

This compound is a stable isotope-labeled version of 2-phenylethanol, where four hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various analytical and research applications, particularly as an internal standard.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 107473-33-6[1] |

| Molecular Formula | C₈H₆D₄O[2] |

| Synonyms | Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4[1] |

Physical and Chemical Properties

Quantitative data for this compound is not extensively available; however, the properties of its non-deuterated counterpart, 2-phenylethanol, provide a close approximation.

| Property | Value (for 2-Phenylethanol) |

| Molecular Weight | 126.19 g/mol (for d4)[2] |

| Appearance | Colorless liquid[1] |

| Odor | Pleasant floral, rose-like[1] |

| Melting Point | -27 °C |

| Boiling Point | 219-221 °C |

| Density | 1.020 g/mL at 20 °C |

| Solubility | Slightly soluble in water; miscible with most organic solvents[3] |

Synthesis and Manufacturing

While specific, detailed commercial synthesis protocols for this compound are proprietary, its preparation can be achieved through established synthetic organic chemistry methods. The general approach involves the use of deuterated starting materials in synthetic routes commonly employed for the non-deuterated analog.

Synthetic Pathways

One common method for synthesizing 2-phenylethanol is the Grignard reaction. To produce the d4 analog, deuterated reagents would be utilized. A potential synthetic workflow is outlined below.

Caption: Grignard synthesis pathway for this compound.

Another potential route is the reduction of a deuterated precursor, such as ethyl phenylacetate-d4, using a suitable reducing agent like lithium aluminum deuteride.

Spectroscopic Data and Characterization

The primary methods for characterizing this compound and confirming its isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated compound due to the absence of signals from the deuterated positions. The spectrum would primarily show signals corresponding to the aromatic protons of the phenyl group.

-

¹³C NMR: The carbon-13 NMR spectrum will show peaks for all eight carbon atoms. The signals for the carbons bonded to deuterium may appear as multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog.

-

²H NMR: Deuterium NMR would show a signal corresponding to the deuterated positions on the ethyl chain, confirming the location of isotopic labeling.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of this compound. The molecular ion peak (M+) would be observed at m/z 126.19, which is 4 mass units higher than that of the non-deuterated compound (m/z 122.17). The fragmentation pattern would also be altered due to the presence of deuterium atoms.

Infrared Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the O-H and C-H (aromatic) stretching vibrations. The most significant difference from the non-deuterated compound will be the presence of C-D stretching bands, which appear at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretching bands.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use allows for accurate quantification of the non-deuterated analog in complex matrices by correcting for variations in sample preparation and instrument response.

Caption: Workflow for quantitative analysis using this compound.

Safety and Handling

While deuterated compounds are not radioactive, they should be handled with the same care as their non-deuterated counterparts.[4] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound before use.

General Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile compounds.[4]

-

Hygroscopicity: Many deuterated compounds are hygroscopic. To prevent isotopic dilution from atmospheric moisture, handle under an inert atmosphere (e.g., nitrogen or argon) and store in a desiccator.[5]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly sealed.

-

Disposal: Dispose of as hazardous chemical waste in accordance with institutional, local, and national regulations.[4]

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the field of analytical chemistry. Its well-defined chemical properties and its utility as an internal standard make it indispensable for the accurate quantification of 2-phenylethanol in various matrices. Proper understanding of its synthesis, characterization, and safe handling is essential for its effective and safe use in a laboratory setting.

References

Applications of Deuterated 2-Phenylethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated 2-phenylethanol, a stable isotope-labeled analog of the aromatic alcohol 2-phenylethanol, serves as a powerful tool in a variety of scientific and research applications. By replacing one or more hydrogen atoms with its heavier isotope, deuterium, the physicochemical properties of the molecule are subtly altered, enabling its use in highly sensitive and specific analytical methodologies. This technical guide provides a comprehensive overview of the core applications of deuterated 2-phenylethanol, with a focus on its role as an internal standard in quantitative analysis, its utility in metabolic research, and its application in elucidating reaction mechanisms through the kinetic isotope effect.

Core Applications

The primary applications of deuterated 2-phenylethanol stem from the unique properties conferred by the carbon-deuterium (C-D) bond, which is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. These differences are exploited in the following key areas:

-

Internal Standard for Quantitative Analysis: Deuterated 2-phenylethanol is widely employed as an internal standard in quantitative mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its near-identical chemical and physical properties to the non-deuterated analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar ionization behavior allow for accurate and precise quantification by correcting for variations in sample extraction, injection volume, and instrument response.[3]

-

Metabolic and Pharmacokinetic Tracer Studies: The deuterium label acts as a tracer, allowing researchers to follow the metabolic fate of 2-phenylethanol in biological systems.[4] By introducing deuterated 2-phenylethanol, its absorption, distribution, metabolism, and excretion (ADME) can be monitored without the need for radioactive labeling.[5] This is particularly valuable in drug development and metabolic research for understanding how the compound is processed in vivo.[5]

-

Kinetic Isotope Effect (KIE) Studies: The difference in bond strength between C-H and C-D bonds can lead to different reaction rates when a C-H bond is cleaved in the rate-determining step of a reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into reaction mechanisms.[6][7] By comparing the reaction rates of deuterated and non-deuterated 2-phenylethanol, researchers can probe the transition state of enzymatic or chemical reactions involving this molecule.[8][9]

Quantitative Analysis using Deuterated 2-Phenylethanol as an Internal Standard

The use of deuterated 2-phenylethanol as an internal standard is crucial for achieving accurate and reliable quantification of 2-phenylethanol in complex matrices such as food, beverages, and biological samples.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a general workflow for the quantitative analysis of 2-phenylethanol using a deuterated internal standard with GC-MS or LC-MS.

Sample Preparation Protocol for Wine Analysis (Hypothetical)

1. Reagents and Materials:

-

Deuterated 2-phenylethanol (e.g., 2-phenylethanol-d5) as internal standard (IS)

-

Non-deuterated 2-phenylethanol as calibration standard

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Wine sample

-

Glassware: volumetric flasks, pipettes, separatory funnel, vials

2. Preparation of Standard and IS Solutions:

-

Prepare a stock solution of 2-phenylethanol (e.g., 1000 µg/mL) in ethanol.

-

Prepare a stock solution of 2-phenylethanol-d5 (e.g., 100 µg/mL) in ethanol.

-

Create a series of calibration standards by diluting the 2-phenylethanol stock solution with a model wine solution (e.g., 12% ethanol in water) to achieve a concentration range relevant to typical wine samples.

3. Sample Extraction:

-

To 10 mL of wine sample in a separatory funnel, add a known amount of the 2-phenylethanol-d5 internal standard solution (e.g., 100 µL of 10 µg/mL solution).

-

Add 5 mL of DCM to the separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the lower organic layer (DCM).

-

Repeat the extraction twice more with 5 mL of DCM each time.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC-MS vial for analysis.

4. GC-MS Instrumental Parameters (Hypothetical):

-

Gas Chromatograph: Agilent 7890B or equivalent[10]

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for 2-phenylethanol (e.g., m/z 91, 92, 122)

-

Monitor characteristic ions for 2-phenylethanol-d5 (e.g., m/z 96, 127)

-

Quantitative Data Summary (Hypothetical)

The following table illustrates the kind of quantitative data that would be generated from a validated analytical method using deuterated 2-phenylethanol as an internal standard.

| Analyte | Matrix | Method | Linearity Range (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Precision (%RSD) |

| 2-Phenylethanol | Wine | GC-MS | 10 - 5000 | 10 | 95 - 105 | < 10 |

| 2-Phenylethanol | Beer | LC-MS/MS | 5 - 2000 | 5 | 98 - 102 | < 8 |

| 2-Phenylethanol | Plasma | LC-MS/MS | 1 - 1000 | 1 | 97 - 108 | < 12 |

Metabolic Pathway Analysis

Deuterated 2-phenylethanol is an invaluable tool for tracing the metabolic pathways of this aromatic alcohol. In microorganisms like yeast, 2-phenylethanol is primarily synthesized through the Ehrlich pathway, and to a lesser extent, the Shikimate pathway.[14][15]

The Ehrlich and Shikimate Pathways

The diagram below illustrates the key steps in the Ehrlich and Shikimate pathways leading to the formation of 2-phenylethanol. Deuterium labeling can be strategically placed on the precursor, L-phenylalanine, or on 2-phenylethanol itself to trace the flow of molecules through these pathways.

References

- 1. lcms.cz [lcms.cz]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 5. The pharmacokinetics of phenylethyl alcohol (PEA): safety evaluation comparisons in rats, rabbits, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic isotope effects in enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring jujube wine flavor and fermentation mechanisms by HS-SPME-GC–MS and UHPLC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development for a procedure for the determination of 2-phenylethanol in Hellenic wine distillates ( Vitis vinifera L.) and their changes during distillation | OENO One [oeno-one.eu]

- 12. researchgate.net [researchgate.net]

- 13. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]

- 14. Metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

2-Phenylethanol-d4 safety and handling

An In-depth Technical Guide on the Safety and Handling of 2-Phenylethanol-d4

This guide provides comprehensive safety and handling information for this compound (CAS No: 107473-33-6), a deuterated form of 2-Phenylethanol. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. The safety and handling information provided is primarily based on the data for its non-deuterated analogue, 2-Phenylethanol (CAS No: 60-12-8), as specific comprehensive safety data for the deuterated compound is limited. This approach is standard practice, as the toxicological and chemical properties of isotopically labeled compounds are generally considered comparable to their non-labeled counterparts.

Chemical and Physical Properties

This compound is the deuterium-labeled version of 2-Phenylethanol.[1][2] It is a colorless liquid with a pleasant floral odor.[2][3] While primarily used as a tracer or internal standard in quantitative analysis, its physical and chemical properties are crucial for safe handling.[1]

Table 1: Physical and Chemical Properties of 2-Phenylethanol

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₆D₄O | [2] |

| Molecular Weight | 126.19 g/mol | [2] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Floral, rose-like | [3][5] |

| Melting Point | -27 °C (-16.6 °F) | [4][6] |

| Boiling Point | 219-221 °C (426-430 °F) | [4][6] |

| Density | 1.02 g/mL at 20 °C (68 °F) | |

| Flash Point | 102 °C (215.6 °F) | [4] |

| Solubility in Water | Slightly soluble (2 mL/100 mL) | [6] |

| log P (Octanol/Water Partition Coefficient) | 1.36 | [6] |

| Vapor Pressure | 0.08 mbar at 20 °C | [4] |

| Vapor Density | 4.21 |[4] |

Hazard Identification and Toxicology

2-Phenylethanol is classified as harmful if swallowed and causes serious eye irritation.[4][7] It is also considered toxic in contact with skin.[7]

Table 2: Toxicological Data for 2-Phenylethanol

| Toxicity Endpoint | Value | Species | Source(s) |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | Harmful if swallowed (Category 4) | Rat | [4][7] |

| Acute Dermal Toxicity (LD50) | Toxic in contact with skin (Category 3) | Rabbit | [7] |

| Skin Irritation | Causes skin irritation | Rabbit | [7] |

| Eye Irritation | Causes serious eye irritation (Category 2A) | Rabbit | [4][7] |

| Carcinogenicity | Not identified as a carcinogen by IARC or NTP | N/A | |

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H311: Toxic in contact with skin.[7]

-

H319: Causes serious eye irritation.[8]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Experimental Protocols

Detailed experimental protocols for the specific toxicological data cited in safety data sheets are often proprietary. However, these studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is used to assess the acute oral toxicity of a substance. The protocol involves the following key steps:

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

-

Dosing: The test substance is administered in a single dose by gavage using a stomach tube. The dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

-

Data Analysis: The results are used to classify the substance into a specific hazard category based on the observed mortality and signs of toxicity at a given dose level.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes the procedure for determining the potential of a substance to cause eye irritation or corrosion.

-

Animal Selection: A single, healthy adult albino rabbit is used for the initial test.

-

Application: A measured amount of the test substance (0.1 mL for liquids) is placed into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

-

Scoring: The severity of the lesions is scored according to a standardized system.

-

Confirmation Test: If a corrosive or severe irritant effect is not observed, the test is confirmed using two additional rabbits.

-

Classification: The substance is classified based on the persistence and severity of the observed ocular lesions.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Engineering Controls:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[9][10]

-

Ensure eyewash stations and safety showers are readily accessible.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[9][11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC, nitrile rubber).[5][9] A lab coat or chemical-resistant suit should be worn to prevent skin contact.[11]

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[10]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

The substance may form explosive peroxides upon prolonged storage, especially in contact with air and light.[5] It is recommended to date containers upon opening and periodically test for peroxides.

Emergency Procedures

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor immediately. Do not induce vomiting.[8]

-

If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[8][9]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4]

Spill and Leak Procedures:

-

Minor Spills: Remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7] Place the absorbed material into a sealed container for proper disposal.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[9] Contain the spill and prevent it from entering drains.[11] Collect the material as described for minor spills.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Hazards: The substance is combustible. Vapors are heavier than air and may form explosive mixtures with air.[9] Hazardous combustion products include carbon monoxide and carbon dioxide.[9][10]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Waste Disposal

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[5] Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[5] Do not allow the product to enter drains or waterways.[9]

Visualized Workflows

The following diagrams illustrate standardized workflows for handling and emergency response.

Caption: A logical workflow for the safe handling of laboratory chemicals.

Caption: A decision workflow for emergency response to a chemical incident.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:107473-33-6 | Chemsrc [chemsrc.com]

- 3. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 7. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Solubility of 2-Phenylethanol-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Phenylethanol-d4 in organic solvents. Due to a lack of specific quantitative data for the deuterated form, this document presents detailed solubility information for its non-deuterated analogue, 2-Phenylethanol. It further explores the potential effects of deuteration on solubility based on established scientific principles. A detailed experimental protocol for determining solubility via the shake-flask method is provided, which is applicable to this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields who are working with or considering the use of deuterated compounds.

Introduction

2-Phenylethanol is an organic compound with a characteristic rose-like odor, widely used in the fragrance and food industries. Its deuterated isotopologue, this compound, is of increasing interest in pharmaceutical and metabolic research. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, including its metabolic stability, which is a key consideration in drug development. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, formulation, and analytical studies.

Solubility of 2-Phenylethanol in Organic Solvents

2-Phenylethanol is generally characterized by its miscibility with a wide range of organic solvents. The following table summarizes its solubility profile based on available data.

| Solvent Classification | Solvent | Solubility |

| Alcohols | Ethanol | Miscible |

| Methanol | Miscible | |

| Isopropanol | Miscible | |

| Ethers | Diethyl Ether | Miscible |

| Ketones | Acetone | Miscible |

| Esters | Ethyl Acetate | Soluble |

| Halogenated Solvents | Dichloromethane | Miscible |

| Chloroform | Miscible | |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Aliphatic Hydrocarbons | Hexane | Slightly Soluble |

| Amides | N,N-Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |

| Glycols | Propylene Glycol | Soluble |

| Glycerol | Soluble | |

| Oils | Fixed Oils | Soluble |

| Mineral Oil | Slightly Soluble |

Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount of solute will dissolve in the solvent. "Slightly Soluble" indicates that only a small amount of the solute will dissolve.

The Effect of Deuteration on Solubility

The replacement of hydrogen with deuterium can subtly influence the physicochemical properties of a molecule, including its solubility. While the effect is generally not dramatic, it can be significant in certain contexts. The primary factors through which deuteration can affect solubility are:

-

Intermolecular Forces: Deuterium is slightly more electropositive than protium (the common isotope of hydrogen). This can lead to minor changes in the polarity and hydrogen bonding capabilities of the molecule. The C-D bond is also slightly shorter and stronger than the C-H bond, which can affect molecular packing in the solid state and interactions with solvent molecules.

-

Molar Volume: Deuterated compounds often have a slightly smaller molar volume than their non-deuterated counterparts. This can influence the energetics of creating a cavity in the solvent to accommodate the solute molecule.

-

Polarizability: The polarizability of a C-D bond is slightly lower than that of a C-H bond. This can impact van der Waals interactions between solute and solvent molecules.

For a molecule like 2-Phenylethanol, the deuteration is on the ethyl chain. This may lead to minor alterations in the hydrophobic interactions and the overall dipole moment. However, without specific experimental data, it is reasonable to assume that the solubility of this compound in organic solvents will be very similar to that of 2-Phenylethanol. Significant deviations would not be expected, especially in solvents where 2-Phenylethanol is already miscible.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

4.1. Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the saturated solution is determined analytically.

4.2. Materials and Equipment

-

This compound (or the compound of interest)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

4.3. Procedure

-

Preparation of the Sample: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

-

Addition of Solvent: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

4.4. Workflow Diagram

Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of various factors related to both the solute and the solvent.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently limited, the extensive information available for its non-deuterated analogue, 2-Phenylethanol, provides a robust foundation for its use in research and development. The general principles of solubility and the minor influence of deuteration suggest that this compound will exhibit a solubility profile very similar to that of 2-Phenylethanol. For precise applications, the experimental protocol detailed in this guide can be employed to determine its solubility in specific solvents of interest. Further research into the specific physicochemical properties of deuterated compounds like this compound will be beneficial for the scientific community.

References

A Technical Guide to 2-Phenylethanol-d4 for Researchers and Drug Development Professionals

An in-depth examination of the molecular properties, synthesis, and applications of the deuterated internal standard, 2-Phenylethanol-d4.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of 2-phenylethanol, designed for researchers, scientists, and professionals in the field of drug development. This document details its core physicochemical properties, outlines a general methodology for its use as an internal standard in mass spectrometry, and presents a plausible synthetic route. Furthermore, it explores the biological activity of its non-deuterated counterpart, providing a visual representation of its antifungal mechanism.

Core Molecular and Physical Properties

This compound, also known as phenylethyl alcohol-d4, is a stable isotope-labeled version of 2-phenylethanol where four hydrogen atoms on the ethyl chain have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Its molecular formula is C8H6D4O.[2]

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| Molecular Formula | C8H6D4O | [2] |

| Molecular Weight | 126.19 g/mol | |

| Exact Mass | 126.098271922 Da | |

| CAS Number | 107473-33-6 | [1] |

| Synonyms | 2-phenylethan-1,1,2,2-d4-ol, Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4 | [1] |

| Isotopic Purity | Typically ≥98% |

Note: Physical properties such as melting and boiling points are expected to be very similar to the non-deuterated 2-phenylethanol (Melting Point: -27 °C, Boiling Point: 219-221 °C).

Experimental Protocols: Utilization as an Internal Standard in GC-MS

This compound is frequently employed as an internal standard (IS) in quantitative mass spectrometry to correct for variations in sample preparation and instrument response. The following is a generalized protocol for its use in the analysis of 2-phenylethanol in a biological matrix.

Objective: To quantify the concentration of 2-phenylethanol in a sample using this compound as an internal standard.

Materials:

-

2-Phenylethanol (analyte) standard solutions of known concentrations.

-

This compound (internal standard) solution of a known concentration.

-

Biological matrix (e.g., plasma, urine).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Methodology:

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking known concentrations of 2-phenylethanol into the biological matrix.

-

To each calibration standard, add a fixed concentration of the this compound internal standard solution.

-

-

Sample Preparation:

-

To the unknown sample, add the same fixed concentration of the this compound internal standard solution.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate). Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer containing the analyte and internal standard to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the reconstituted sample onto the GC-MS system.

-

Example GC Conditions:

-

Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

Example MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (for 2-Phenylethanol): m/z 91, 122.

-

Ions to Monitor (for this compound): m/z 92, 126.

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the known concentrations of the 2-phenylethanol standards.

-

Calculate the response ratio for the unknown sample and determine its concentration using the calibration curve.

-

Synthesis of this compound

While typically purchased from commercial suppliers, a plausible synthetic route for this compound can be achieved through the reduction of a deuterated precursor. One common method involves the use of a strong deuterated reducing agent.

Reaction Scheme:

To achieve deuteration on the benzylic and adjacent carbon (d4), a more elaborate synthesis starting from deuterated precursors would be necessary. A feasible approach involves the reaction of a deuterated Grignard reagent with a deuterated epoxide.

A potential multi-step synthesis:

-

Preparation of Benzene-d5: Commercially available.

-

Friedel-Crafts acylation of Benzene-d5 with Acetyl Chloride: To produce Acetophenone-d5.

-

Reduction of Acetophenone-d5: Using a reducing agent like sodium borohydride to yield 1-Phenylethanol-d5.

-

Dehydration of 1-Phenylethanol-d5: To form Styrene-d5.

-

Epoxidation of Styrene-d5: To produce Styrene oxide-d5.

-

Reduction of Styrene oxide-d5 with a deuterated reducing agent (e.g., Lithium aluminum deuteride - LiAlD4): This would yield 2-Phenylethanol with deuterium atoms at the 1 and 2 positions of the ethyl chain, as well as on the phenyl ring.

A more direct, though potentially less common, laboratory synthesis could involve the reaction of phenylmagnesium bromide with ethylene-d4 oxide.

Antifungal Mechanism of 2-Phenylethanol

2-Phenylethanol exhibits significant antifungal activity against various fungal species.[3] Its mechanism of action is multifaceted, primarily targeting the integrity of the fungal cell structure and key metabolic processes.[3]

Caption: Antifungal mechanism of 2-Phenylethanol.

The diagram above illustrates that 2-phenylethanol exerts its antifungal effects by disrupting the fungal cell membrane, leading to increased permeability and shrinkage.[3] It also interferes with essential biosynthetic pathways, including the synthesis of proteins (via inhibition of aminoacyl-tRNA biosynthesis) and unsaturated fatty acids.[3] Furthermore, it disrupts critical metabolic pathways, such as those for cysteine, methionine, and lysine.[3] These cellular insults collectively lead to the inhibition of mycelial growth and a reduction in the production of mycotoxins.[3]

Logical Workflow for Quantitative Analysis

The following diagram outlines the logical workflow for using this compound as an internal standard in a quantitative analytical experiment.

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to Isotope Labeling with Deuterium

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a transformative tool in modern drug discovery and development. This subtle atomic substitution can profoundly alter the metabolic fate and pharmacokinetic profile of a drug molecule, offering a sophisticated approach to enhancing therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the core principles of deuterium labeling, detailed experimental methodologies, and its significant impact on the pharmaceutical landscape.

Core Principles: The Deuterium Advantage

The foundational principle underpinning the utility of deuterium in drug development is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step. By strategically replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced. This "deuterium switch" can lead to several desirable outcomes:

-

Increased Drug Exposure: A slower rate of metabolism can lead to a longer drug half-life (t½) and an increased area under the concentration-time curve (AUC), meaning the drug remains at therapeutic concentrations in the body for longer.

-

Improved Pharmacokinetic Profile: Deuteration can lead to a lower peak plasma concentration (Cmax) and reduced peak-to-trough fluctuations, which may result in a more consistent therapeutic effect and a better side-effect profile.

-

Reduced Formation of Toxic Metabolites: By slowing down or redirecting metabolic pathways, deuterium labeling can minimize the formation of unwanted or toxic metabolites.

-

Enhanced Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose can reach systemic circulation.

Quantitative Impact of Deuteration: A Comparative Analysis

The therapeutic benefits of deuterium labeling are not merely theoretical. Several deuterated drugs have demonstrated significant improvements in their pharmacokinetic profiles compared to their non-deuterated (protio) counterparts. The following tables summarize key quantitative data for prominent examples.

| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change | Reference(s) |

| Active Metabolites | (α+β)-HTBZ | d6-(α+β)-HTBZ | ||

| Half-life (t½) | ~4.5 hours | ~9.4 hours | ~2.1 | |

| AUC (Area Under the Curve) | Lower | ~2-fold higher | ~2.0 | |

| Cmax (Peak Plasma Concentration) | Higher | Marginally increased | ~1.1 | |

| Dosing Frequency | Three times daily | Twice daily |

Table 1: Pharmacokinetic Comparison of Tetrabenazine and Deutetrabenazine. This table illustrates the significant impact of deuterium labeling on the key pharmacokinetic parameters of tetrabenazine's active metabolites.

| Parameter | Sorafenib | Donafenib (Deuterated Sorafenib) | Key Finding | Reference(s) |

| N-methyl group | -CH3 | -CD3 | Slower metabolism by liver enzymes | |

| Plasma Exposure | Lower | Higher | ||

| Half-life | Shorter | Longer | ||

| Safety Profile | Higher incidence of serious side effects | Fewer serious side effects reported at a lower dose |

Table 2: Comparison of Sorafenib and its Deuterated Analog, Donafenib. Deuteration of the N-methyl group in sorafenib leads to a more stable compound with an improved safety profile.

| Parameter | Non-deuterated Analogue | Deucravacitinib | Effect of Deuteration | Reference(s) |

| Metabolism at methyl amide | Forms less selective N-demethylated metabolite | Reduces/eliminates formation of M11 (oxidation) and M12 (N-demethylation) | Diverts metabolism away from the methyl amide moiety, retaining high TYK2 selectivity | |

| Half-life | Not specified | ~10 hours | ||

| Absorption | Not specified | Well absorbed (99%) |

Table 3: Impact of Deuteration on Deucravacitinib Metabolism and Pharmacokinetics. The strategic incorporation of deuterium in deucravacitinib was designed to block the formation of a less selective metabolite.

Experimental Protocols: A Practical Guide

The successful application of deuterium labeling in drug development relies on robust synthetic and analytical methodologies. This section provides detailed protocols for key experiments.

Synthesis of a Deuterated Compound: Deutetrabenazine

The following is a representative, multi-step synthesis for deutetrabenazine, highlighting the introduction of the deuterium label.

Step 1: Preparation of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine 6,7-dihydroxy-3,4-dihydroisoquinoline, triphenylphosphine, and deuterated methanol (CD3OD) in a suitable solvent such as tetrahydrofuran (THF).

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by adjusting the pH and extracting the product. Purification can be achieved through crystallization or by forming a salt (e.g., with zinc chloride) to avoid column chromatography.

Step 2: Condensation to form Deutetrabenazine

-

Reaction Setup: Combine the deuterated dihydroisoquinoline intermediate from Step 1 with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of a base like potassium carbonate.

-

Reaction: Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete.

-

Purification: The crude deutetrabenazine is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product with high purity.

Analytical Characterization of Deuterated Compounds

Confirming the position and extent of deuterium incorporation is critical. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Protocol for Quantitative NMR (qNMR) Analysis

-

Sample Preparation:

-

Accurately weigh a known amount of the deuterated compound and a suitable internal standard (with a known proton count in a clean region of the spectrum) using a microbalance.

-

Dissolve the sample and internal standard in a high-purity deuterated NMR solvent (e.g., CDCl3).

-

For ²H NMR, the sample can be prepared in a non-deuterated solvent.

-

-

¹H NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

-

¹H NMR Data Analysis:

-

Integrate the signal corresponding to the position where deuterium was incorporated and compare it to the integral of a signal from a non-deuterated portion of the molecule or the internal standard.

-

The percentage of hydrogen remaining at the labeled site can be calculated, and from this, the percent deuteration is determined (100% - %H remaining).

-

-

²H NMR Data Acquisition and Analysis:

-

Acquire a ²H NMR spectrum. This technique directly detects the deuterium nucleus, providing a definitive confirmation of its presence and location.

-

The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.

-

Quantitative ²H NMR can be used to determine the deuterium enrichment at each labeled site.

-

Protocol for LC-MS/MS Analysis in Pharmacokinetic Studies

-

Sample Preparation (Plasma):

-

To a small volume of plasma (e.g., 50 µL), add a known amount of the deuterated compound as an internal standard.

-

Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.

-

Vortex the mixture and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS System and Conditions:

-

Liquid Chromatography (LC): Use a suitable reversed-phase column (e.g., C18) with a gradient elution of a mobile phase typically consisting of water and acetonitrile with a small amount of formic acid to aid ionization.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify the analyte and its deuterated internal standard by monitoring specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to its deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

-

Visualizing Key Concepts and Workflows

Diagrams are essential for understanding the complex relationships in deuterium labeling studies. The following visualizations, created using the DOT language, illustrate key pathways and workflows.

Conclusion

Deuterium isotope labeling represents a sophisticated and powerful strategy in modern drug development. By leveraging the kinetic isotope effect, researchers can rationally design molecules with improved pharmacokinetic properties, leading to enhanced efficacy, better safety profiles, and more convenient dosing regimens. A thorough understanding of the core principles, coupled with the implementation of detailed and robust experimental protocols for synthesis and analysis, is paramount to successfully harnessing the therapeutic potential of deuterated compounds. As analytical techniques continue to advance, the application of deuterium labeling is poised to play an increasingly integral role in the development of next-generation medicines.

Methodological & Application

Application Notes and Protocols for the Use of 2-Phenylethanol-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 2-Phenylethanol-d4 as an internal standard in quantitative analysis. The use of a deuterated internal standard like this compound is a gold standard practice in mass spectrometry-based quantification, offering high accuracy and precision by correcting for variability in sample preparation and instrument response.[1][2] Stable isotope-labeled internal standards are ideal for quantitative mass spectrometry methods as they exhibit similar physical and chemical properties to the target analyte, leading to comparable extraction recovery, ionization response, and chromatographic retention times.[3][4]

Principle of Stable Isotope Dilution

The core principle behind using this compound is stable isotope dilution (SID), a highly specific and accurate quantitative mass spectrometry technique.[1] In this method, a known amount of the deuterated standard (this compound) is added to a sample containing the non-deuterated analyte (2-Phenylethanol). Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as the ratio of the two will remain constant regardless of these variations. The use of a deuterated standard compensates for measurement errors that could result from ion suppression or enhancement.[5]

Applications

2-Phenylethanol is a significant aroma compound found in a variety of matrices, including alcoholic beverages, and is also a product of microbial fermentation.[6][7] Accurate quantification of 2-Phenylethanol is crucial for quality control in the food and beverage industry and for monitoring biotechnological production processes. This compound can be employed as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Experimental Protocols

The following are generalized protocols for the quantification of 2-Phenylethanol in liquid samples using this compound as an internal standard. These protocols should be optimized for specific matrices and instrumentation.

Protocol 1: Quantification of 2-Phenylethanol in Wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This protocol is suitable for the analysis of volatile compounds like 2-Phenylethanol in complex matrices such as wine.

1. Materials and Reagents

-

This compound internal standard solution (e.g., 100 µg/mL in methanol)

-

2-Phenylethanol analytical standard for calibration curve

-

Sodium chloride (NaCl)

-

Deionized water

-

20 mL headspace vials with screw caps and septa

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

2. Sample Preparation

-

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Add a known amount of the this compound internal standard solution to each sample. The final concentration of the internal standard should be within the linear range of the calibration curve.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Immediately seal the vial with the screw cap.

-

Vortex the sample for 30 seconds to ensure thorough mixing.

3. HS-SPME Procedure

-

Place the vial in a heating block or the autosampler's incubation station set to a specific temperature (e.g., 40°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continuous agitation.

4. GC-MS Analysis

-

After extraction, immediately introduce the SPME fiber into the GC injector for thermal desorption of the analytes.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp at 5°C/min to 220°C, and hold for 5 minutes.

-

Transfer Line Temperature: 280°C

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-